molecular formula C11H17N3O2 B1448238 tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate CAS No. 1057650-80-2

tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate

Cat. No. B1448238
M. Wt: 223.27 g/mol
InChI Key: QUMFUXVPWYOXRX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate is a chemical compound that has been widely studied for its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular formula of this compound is C11H17N3O2. The InChI code is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 223.27 g/mol. It is a powder at room temperature .

Scientific Research Applications

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

    • Application: This compound is used as a biochemical reagent in various organic synthesis processes .
  • tert-Butyl methyl (piperidin-3-yl)carbamate

    • Application: This compound is also used as a biochemical reagent in various organic synthesis processes .
  • o-phenylenediamine-tert-butyl-N-1,2

    • Application: This compound showed antimicrobial activity against several bacterial strains .
    • Results: Compound 4d showed moderate activity with MIC 50 µg/ml against four strains viz. S. aureus, E. faecalis, E. coli, and K. pneumoniae and weak activity against P. aeruginosa .
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

    • Application: This compound is used as a biochemical reagent in various organic synthesis processes .
  • (S)-tert-Butyl pyrrolidin-3-ylcarbamate

    • Application: This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

    • Application: This compound is used as a biochemical reagent in various organic synthesis processes .
  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate

    • Application: This compound is used as a biochemical reagent in various organic synthesis processes .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMFUXVPWYOXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate

CAS RN

1057650-80-2
Record name tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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